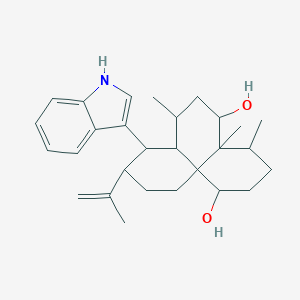

Monohydroxyisoaflavinine

Description

This compound has been reported in Aspergillus flavus with data available.

Properties

IUPAC Name |

8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[d]naphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15,17-19,23-26,29-31H,1,10-14H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMAONVROPNUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(C(CC3)C(=C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of Monohydroxyisoaflavinine: A Review of Currently Available Scientific Literature

Despite a comprehensive search of available scientific databases and literature, no specific information regarding the biological activity, mechanism of action, or associated signaling pathways for a compound named "Monohydroxyisoaflavinine" could be located. This suggests that the compound may be novel, not yet extensively studied, or referred to under a different nomenclature in published research.

Extensive searches were conducted using the specific term "this compound" and broader, related terms such as "isoaflavinine" and "hydroxyisoaflavinine." These inquiries did not yield any relevant results pertaining to a molecule with this specific structure or its biological effects.

The initial search strategy aimed to identify key data points including:

-

In vitro and in vivo studies detailing the biological effects of this compound.

-

Quantitative data such as IC50 or EC50 values, which are crucial for assessing the potency of a compound.

-

Detailed experimental protocols that would provide insights into how the biological activities were determined.

-

Associated signaling pathways that would elucidate the mechanism of action at a molecular level.

Unfortunately, the absence of primary research or review articles on this specific compound prevents the compilation of a technical guide as requested. The scientific community has not, to date, published findings on the biological properties of this compound that are accessible through standard scientific search methodologies.

It is possible that "this compound" may be a very recently synthesized compound for which research has not yet been published. Alternatively, it could be an internal designation for a compound within a research group that has not been disclosed publicly. There is also the possibility of a typographical error in the compound's name.

For researchers, scientists, and drug development professionals interested in the biological activities of related compounds, literature on broader classes of molecules such as isoflavones and other flavonoids may be of interest. These classes of compounds are known to possess a wide range of biological activities, and their mechanisms of action are the subject of extensive research. However, it is important to reiterate that no direct information could be found for this compound itself.

Further investigation would require access to proprietary research databases, direct contact with researchers in the field of natural product chemistry or drug discovery who might be working on this or similar molecules, or clarification of the compound's name and structure. Without such information, a detailed technical guide on the biological activity of this compound cannot be constructed.

The Occurrence and Isolation of Monohydroxyisoaflavinine Analogs: A Technical Guide to Formononetin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The term "Monohydroxyisoaflavinine" does not correspond to a standardized chemical name in current literature. This guide focuses on Formononetin, a prominent and naturally occurring O-methylated isoflavone characterized by a single hydroxyl group. Formononetin serves as an exemplary monohydroxy isoflavone and is a crucial intermediate in the biosynthesis of other phytoalexins in plants. This document provides a comprehensive overview of its natural sources, quantitative data, detailed isolation protocols, and biosynthetic pathways, tailored for professionals in research and drug development.

Natural Sources and Quantitative Data

Formononetin is predominantly found in leguminous plants. Its concentration can vary significantly based on the plant species, cultivar, and environmental conditions. The primary sources include various species of clover and medicinal herbs.

Table 1: Natural Sources and Concentration of Formononetin

| Plant Species | Part of Plant | Concentration (mg/g dry mass) | Reference(s) |

| Trifolium pratense (Red Clover) | Aerial parts | 3.4 - 6.8 | [1] |

| Trifolium pratense (Red Clover) | Flowering stage | 2.61 - 4.40 | |

| Astragalus membranaceus (Huangqi) | Roots | Not explicitly quantified in cited texts, but a known major isoflavonoid constituent. | [2][3] |

| Glycine max (Soybean) | Beans | Present, but not the most abundant isoflavone. | |

| Pueraria lobata (Kudzu) | Roots | Significant source, involved in specific biosynthetic pathway studies. | |

| Baptisia australis | Not specified | Present | |

| Dalbergia stevensonii | Not specified | Present | |

| Glycyrrhiza glabra (Licorice) | Roots | Present | |

| Ononis spinosa | Not specified | Present | |

| Pterocarpus indicus | Not specified | Present |

Experimental Protocols: Isolation and Purification

The isolation of formononetin from its natural sources typically involves solvent extraction followed by chromatographic purification. Below are detailed methodologies derived from published literature for its extraction from Astragalus membranaceus and Trifolium pratense.

Protocol 1: Isolation from Astragalus membranaceus using High-Speed Counter-Current Chromatography (HSCCC)

This protocol outlines the preparative isolation and purification of formononetin from the ethyl acetate extract of Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao.[4]

1. Preliminary Extraction:

-

The initial plant material is subjected to an extraction with ethyl acetate to obtain a crude extract containing isoflavones.

2. High-Speed Counter-Current Chromatography (HSCCC):

-

Solvent System: A two-phase solvent system composed of n-hexane-chloroform-methanol-water at a volume ratio of 4:4:5:4 is used for the separation of formononetin.[4]

-

Mobile Phase: The lower phase of the solvent system is employed as the mobile phase.[4]

-

Flow Rate: The mobile phase is delivered at a flow rate of 2.0 mL/min.[4]

-

Rotational Speed: The HSCCC apparatus is operated at a rotational speed of 800 rpm.[4]

3. Purity Analysis:

-

The purity of the isolated formononetin is assessed using High-Performance Liquid Chromatography (HPLC). This method has been shown to yield formononetin with a purity of over 95%.[4]

Protocol 2: Extraction from Trifolium pratense (Red Clover) with Acid Hydrolysis

This protocol describes a common method for the extraction of isoflavone aglycones, including formononetin, from red clover, which often exist as glycosides in the plant material.

1. Initial Extraction:

-

Weigh a sample of powdered red clover.

-

Add a solvent, typically a mixture of alcohol and water (e.g., 1:1), to the sample.

-

Shake the mixture for an extended period (e.g., not less than 12 hours) on an orbital or wrist-action shaker.

2. Solvent Evaporation:

-

Transfer a known volume of the resulting solution to a round-bottom flask.

-

Evaporate the solvent to dryness under a vacuum at approximately 40°C.

3. Acid Hydrolysis:

-

To the dried extract, add 2 N hydrochloric acid.

-

Heat the mixture in a water bath for 30 minutes to hydrolyze the isoflavone glycosides to their aglycone forms.

4. Sample Preparation for Analysis:

-

Quantitatively transfer the acid-hydrolyzed solution to a volumetric flask using an alcohol-based solvent.

-

Dilute to the final volume with the solvent.

-

Centrifuge or filter the solution through a membrane filter (e.g., 0.45 µm porosity) before analysis by HPLC.

Biosynthesis of Formononetin

The biosynthesis of formononetin in plants can proceed through alternative pathways, primarily differing in the substrate that undergoes O-methylation.

Pathway A: Methylation at the Isoflavanone Stage

In some leguminous plants, formononetin is synthesized from 2,7,4'-trihydroxy-isoflavone by the enzyme 2,7,4'-trihydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT).[5]

Caption: Biosynthesis of Formononetin via the isoflavanone intermediate.

Pathway B: Methylation at the Isoflavone Stage

In other plants, such as Pueraria lobata, formononetin is synthesized from daidzein by an O-methyltransferase (PlOMT9).[5]

Caption: Alternative biosynthesis of Formononetin from Daidzein.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and isolation of formononetin from plant material.

References

- 1. d-nb.info [d-nb.info]

- 2. The natural compound, formononetin, extracted from Astragalus membranaceus increases adipocyte thermogenesis by modulating PPARγ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formononetin, a bioactive isoflavonoid constituent from Astragalus membranaceus (Fisch.) Bunge, ameliorates type 1 diabetes mellitus via activation of Keap1/Nrf2 signaling pathway: An integrated study supported by network pharmacology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Preparative isolation and purification of calycosin and formononetin from Astragalus membranaceus Bge. var. mongholicus (Bge.) Hsiao by high-speed counter-current chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of DESIGNER extracts of red clover (Trifolium pratense L.) by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Monohydroxyisoaflavinine: A Technical Guide to its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is a natural product that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its known physicochemical properties, alongside an exploration of its biological activities with a focus on its roles in metabolic regulation and cancer therapeutics. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 421.615 g/mol | [1] |

| Molecular Formula | C₂₈H₃₉NO₂ | [1] |

| CAS Number | 116865-09-9 | [1] |

| Storage Temperature | 2-8°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties of natural products like this compound. The following are detailed descriptions of general experimental protocols that can be applied.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values, which influences its absorption and distribution.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

pKa Calculation: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the curve.

Biological Activities and Signaling Pathways

Preliminary evidence suggests that this compound possesses several biological activities of therapeutic interest, including roles in regulating glucose metabolism and inducing apoptosis in cancer cells.

Regulation of Glucose Uptake

This compound has shown potential in managing metabolic disorders through the regulation of glucose uptake.[1] This is a critical process for maintaining glucose homeostasis, and its dysregulation is a hallmark of type 2 diabetes. The primary signaling pathway governing glucose uptake in response to insulin involves the PI3K/Akt and mTOR pathways.

Caption: Insulin-mediated glucose uptake pathway.

While the precise mechanism of this compound is yet to be elucidated, it may act at one or more points within this pathway to enhance glucose transport into cells.

Induction of Apoptosis

This compound has been investigated for its anticancer activity, which is attributed to its ability to induce apoptosis, or programmed cell death, in certain tumor cell lines.[1] Apoptosis is a crucial process for eliminating damaged or cancerous cells and is regulated by two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Overview of apoptosis signaling pathways.

The ability of this compound to induce apoptosis suggests it may modulate key proteins in either the intrinsic or extrinsic pathways, leading to the activation of the caspase cascade and subsequent cell death.

Experimental Workflow for Biological Activity Screening

To further elucidate the biological activities and mechanisms of action of this compound, a systematic experimental workflow is proposed.

Caption: Proposed experimental workflow.

Conclusion

This compound is a promising natural product with potential applications in the treatment of metabolic disorders and cancer. While its basic molecular properties are known, a significant gap exists in the comprehensive characterization of its physicochemical properties and a detailed understanding of its mechanisms of action. The experimental protocols and workflows outlined in this guide provide a framework for future research to unlock the full therapeutic potential of this compound. Further investigation into its specific molecular targets and signaling pathways is crucial for its advancement in the drug development pipeline.

References

Monohydroxyisoaflavinine: An Examination of a Niche Flavonoid

In light of this, the following technical guide will focus on the broader, extensively researched class of isoflavones , to which monohydroxyisoaflavinine belongs. Isoflavones are a well-documented class of flavonoids with a wide range of biological activities. This guide will provide the detailed quantitative data, experimental protocols, and signaling pathway visualizations as requested, using available information on various isoflavone derivatives as a scientifically robust proxy to inform researchers, scientists, and drug development professionals.

Quantitative Data on Isoflavone Bioactivity

The biological activities of isoflavones have been quantified across numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations for various isoflavone derivatives against different cell lines and enzymes.

Table 1: Anticancer Activity of Isoflavone Derivatives (IC50 in µM)

| Compound | Cell Line | IC50 (µM) | Reference |

| Flavone M1 | MCF7 (Breast Cancer) | 35.9 | [2] |

| Flavone M3 | OVCAR-3 (Ovarian Cancer) | 44.7 | [2] |

| Flavone M7 | SKOV-3 (Ovarian Cancer) | 15.6 | [2] |

| Flavone M14 | HCT116 (Colon Cancer) | 4.6 | [2] |

| Flavone M15 | OVCAR-3 (Ovarian Cancer) | 45.6 | [2] |

| Jaceosidin | Microglia (Nitric Oxide Inhibition) | 27 ± 0.4 | [3] |

| Biochanin A | In combination with 5-Fluorouracil on MCF-7 | Synergistic | [4] |

Table 2: Anti-inflammatory and Antioxidant Activities of Flavones (IC50 in µM)

| Compound | Activity | IC50 (µM) |

| Flavone M7 | Anti-inflammatory (15-lipoxygenase) | 38.5 |

| Flavone M7 | Anti-superoxide dismutase (SOD) | 31.5 |

| Flavone M7 | Antioxidant (ABTS assay) | 6.3 |

| Flavone M7 | Antioxidant (DPPH assay) | 5.2 |

Table 3: Enzyme Inhibitory Activity of Flavones (IC50 in µM)

| Compound | Enzyme | IC50 (µM) |

| Flavone M5 | α-amylase | 1.2 |

| Flavone M13 | α-amylase | 1.4 |

| Flavone M17 | Xanthine Oxidase (XOD) | 0.9 |

| Flavone M7 | Acetylcholinesterase | 10.2 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments cited in the literature on isoflavones.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, OVCAR-3, HCT116, SKOV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the test flavones. A control group receives only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[2]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

-

Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within biological systems and the flow of experimental procedures is essential for a clear understanding of the research.

Anti-inflammatory Signaling Pathway of Isoflavones

Isoflavones have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation by inflammatory signals, IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Isoflavones can inhibit this pathway, thereby reducing the production of inflammatory mediators.[5]

General Workflow for In Vitro Bioactivity Screening

The process of identifying and characterizing the biological activity of a novel compound typically follows a standardized workflow, from initial screening to the determination of specific metrics like IC50 values.

References

- 1. This compound [myskinrecipes.com]

- 2. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural flavone jaceosidin is a neuroinflammation inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The natural isoflavone Biochanin-A synergizes 5-fluorouracil anticancer activity in vitro and in vivo in Ehrlich solid-phase carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of Monohydroxyisoaflavinine: A Technical Guide for Researchers

Disclaimer: This technical guide explores the potential therapeutic effects of Monohydroxyisoaflavinine. As of the time of this writing, there is a notable absence of direct scientific literature specifically investigating this compound. Therefore, the information presented herein is an extrapolation based on the well-documented biological activities of the broader class of isoflavonoids and the known influence of hydroxylation on their therapeutic properties. The experimental protocols and potential mechanisms of action are based on established methodologies for evaluating similar isoflavonoid compounds.

Introduction to Isoflavonoids and the Significance of Hydroxylation

Isoflavonoids are a class of polyphenolic compounds, predominantly found in legumes, that are structurally similar to estrogens and possess a wide range of biological activities.[1] Prominent members of this class, such as genistein and daidzein, have been extensively studied for their potential health benefits, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The therapeutic efficacy of isoflavonoids is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl (-OH) groups.[5] Hydroxylation can alter the molecule's polarity, reactivity, and ability to interact with biological targets, often enhancing its bioactivity.[6] It is hypothesized that a monohydroxy derivative of an isoaflavinine backbone could exhibit potent and specific therapeutic effects.

Potential Therapeutic Applications

Based on the known activities of related isoflavonoids, this compound could be a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Isoflavonoids have demonstrated a variety of anticancer effects, including the ability to modulate reactive oxygen species (ROS), induce cell cycle arrest and apoptosis, and inhibit cancer cell proliferation and invasion.[7] They can act as pro-oxidants in cancer cells, which can trigger apoptotic pathways.[7]

Potential Mechanisms:

-

Modulation of Signaling Pathways: Isoflavonoids are known to interfere with key signaling pathways that regulate cell growth and survival, such as the PI3K/AKT/mTOR, MAPK/Wnt, and EGFR pathways.[8]

-

Induction of Apoptosis: They can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.[4]

-

Enzyme Inhibition: Certain isoflavonoids can inhibit the activity of enzymes crucial for cancer progression, such as protein kinases and histone deacetylases.[8]

Anti-inflammatory Effects

Chronic inflammation is implicated in a wide range of diseases.[9] Isoflavonoids have been shown to possess significant anti-inflammatory properties.[10]

Potential Mechanisms:

-

Inhibition of Pro-inflammatory Cytokines: Isoflavonoids can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][11]

-

Downregulation of NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition by isoflavonoids is a major mechanism of their anti-inflammatory action.[12]

-

Antioxidant Activity: By scavenging free radicals, isoflavonoids can reduce oxidative stress, which is a key contributor to inflammation.[10]

Neuroprotective Properties

Several isoflavonoids have exhibited potent neuroprotective effects in models of neurodegenerative diseases.[3][13]

Potential Mechanisms:

-

Modulation of Estrogenic Receptors: The structural similarity of isoflavonoids to estrogen allows them to interact with estrogen receptors in the brain, which can be neuroprotective.[3][13]

-

Antioxidant and Anti-inflammatory Effects: As in other tissues, the antioxidant and anti-inflammatory properties of isoflavonoids contribute to their neuroprotective effects by mitigating neuronal damage.[3][13]

-

Activation of Pro-survival Signaling: Isoflavonoids can activate signaling pathways that promote neuronal survival and plasticity, such as the ERK/CREB/BDNF pathway.[14]

Quantitative Data for Related Isoflavonoids

The following tables summarize quantitative data for well-studied isoflavonoids, which can serve as a benchmark for the potential efficacy of this compound.

Table 1: Anticancer Activity of Selected Isoflavones

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Genistein | SGC7901 (Gastric) | Proliferation | 1.07 | [8] |

| Daidzein | MCF-7 (Breast) | Apoptosis | >100 | [4] |

| Formononetin | MDA-MB-231 (Breast) | Proliferation | 5.44 | [8] |

| Biochanin A | PC-3 (Prostate) | Proliferation | ~20 | [8] |

Table 2: Anti-inflammatory Activity of Selected Isoflavones

| Compound | Cell Line/Model | Parameter Measured | Effect | Reference |

| Genistein | LPS-stimulated RAW 264.7 macrophages | NO production | Inhibition | [10] |

| Daidzein | LPS-stimulated THP-1 monocytes | IL-6, TNF-α expression | Suppression | [10] |

| Puerarin | Rat model of cerebral ischemia | COX-2 expression | Inhibition | [2] |

Experimental Protocols

The following are generalized experimental protocols for the preliminary evaluation of the therapeutic potential of a novel compound like this compound.

In Vitro Anticancer Activity Assessment

-

Cell Culture: Culture a panel of human cancer cell lines representing different tumor types (e.g., breast, prostate, lung, colon).

-

Cell Viability Assay (MTT or SRB Assay):

-

Seed cells in 96-well plates.

-

After 24 hours, treat cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT or SRB reagent and measure the absorbance to determine cell viability.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at its IC50 concentration.

-

Stain cells with Annexin V-FITC and Propidium Iodide.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

-

Western Blot Analysis for Signaling Pathways:

-

Treat cells with the compound for various time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with antibodies against key signaling proteins (e.g., p-AKT, p-ERK, cleaved caspase-3).

-

In Vitro Anti-inflammatory Activity Assessment

-

Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human THP-1 monocytes.

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Pre-treat cells with different concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS).

-

Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

-

Cytokine Measurement (ELISA):

-

Pre-treat and stimulate cells as described above.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using specific ELISA kits.

-

-

Western Blot Analysis for Inflammatory Pathways:

-

Analyze the expression and phosphorylation of key inflammatory signaling proteins, such as IκBα and p65 (NF-κB), and p38 MAPK.

-

In Vitro Neuroprotection Assay

-

Cell Culture: Use neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

-

Induction of Neuronal Damage: Induce neurotoxicity using agents like hydrogen peroxide (H2O2) for oxidative stress, or glutamate for excitotoxicity.

-

Neuroprotective Effect Assessment:

-

Pre-treat neuronal cells with this compound before adding the neurotoxic agent.

-

Assess cell viability using the MTT assay.

-

-

Measurement of Reactive Oxygen Species (ROS):

-

Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels by flow cytometry or fluorescence microscopy.

-

-

Western Blot Analysis for Neuroprotective Pathways:

-

Analyze the expression of proteins involved in neuronal survival, such as BDNF, and the phosphorylation status of CREB and ERK.[14]

-

Visualizing Potential Mechanisms of Action

The following diagrams illustrate key signaling pathways that are likely modulated by isoflavonoids and could be relevant for this compound.

PI3K/AKT/mTOR Signaling Pathway

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by this compound.

NF-κB Signaling Pathway in Inflammation

Caption: Postulated inhibition of the NF-κB inflammatory pathway.

ERK/CREB/BDNF Signaling Pathway in Neuroprotection

Caption: Potential activation of the pro-survival ERK/CREB/BDNF pathway.

Conclusion and Future Directions

While direct evidence is currently lacking, the extensive research on isoflavonoids provides a strong rationale for investigating this compound as a potential therapeutic agent. Its potential to modulate key cellular pathways implicated in cancer, inflammation, and neurodegeneration warrants further exploration. Future research should focus on the chemical synthesis of this compound, followed by a systematic in vitro and in vivo evaluation of its biological activities using the experimental frameworks outlined in this guide. Such studies will be crucial to validate the therapeutic potential of this novel isoflavonoid derivative.

References

- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - ProQuest [proquest.com]

- 3. Unveiling the neuroprotective properties of isoflavones: current evidence, molecular mechanisms and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Anticancer Effects of Isoflavone Prunetin and Prunetin Glycoside on Apoptosis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice | MDPI [mdpi.com]

In-Depth Technical Guide: Pharmacology of Monohydroxyisoaflavinine

Disclaimer: The following guide is based on currently available public information. A comprehensive pharmacological profile for Monohydroxyisoaflavinine, including detailed mechanisms of action, specific signaling pathways, and extensive quantitative data, is not well-documented in publicly accessible scientific literature. This document summarizes the existing knowledge and provides a general overview based on related compounds and mycotoxin classes.

Introduction

This compound is a naturally occurring indole-diterpenoid mycotoxin. It is classified as a secondary metabolite produced by certain species of fungi, most notably Aspergillus flavus. Structurally, it belongs to the aflavinine class of compounds. The primary reported biological activities of this compound are its insecticidal and tremorigenic effects. While some sources suggest potential anti-inflammatory, antioxidant, and anticancer properties, these claims lack substantial scientific validation.[1]

Physicochemical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| Chemical Formula | C₂₈H₃₉NO₂ |

| Molecular Weight | 421.62 g/mol |

| Class | Indole-diterpenoid, Aflavinine |

| Producing Organisms | Aspergillus flavus |

| Known Bioactivity | Insecticidal, Tremorigenic |

Table 1: Physicochemical and Biological Properties of this compound.

Known Pharmacological Effects

The primary pharmacological effects attributed to this compound are related to its toxicity in insects and its ability to induce tremors in vertebrates.

This compound is categorized as a tremorigenic mycotoxin. These compounds are known to cause sustained muscle tremors and other neurological effects.

Hypothesized Mechanism of Action:

The precise mechanism of action for this compound has not been elucidated. However, for the broader class of single nitrogen-containing tremorigenic mycotoxins, a leading hypothesis suggests their involvement with the GABAergic system. It is proposed that these toxins may act as partial agonists at γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter system in the central nervous system. This interaction could disrupt normal inhibitory signaling, leading to the observed tremors.

Another proposed mechanism for some tremorgenic mycotoxins involves the modulation of other neurotransmitter systems, such as affecting the secretion of glutamate and aspartate.

Diagram: Hypothesized Tremorigenic Mechanism

Caption: Hypothesized mechanism of tremorigenic action.

This compound has been identified as having anti-insectan properties. It is often found in the sclerotia of Aspergillus flavus, which are the hardened survival structures of the fungus. The presence of this and related compounds is thought to be a chemical defense mechanism against fungivorous insects.

Mechanism of Action:

The specific molecular targets and mechanisms of the insecticidal activity of this compound are not known.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's pharmacological effects are not available in the reviewed literature. However, standardized assays for similar compounds can be described.

This type of assay is used to determine if a compound binds to GABA receptors.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate synaptic membranes rich in GABA receptors.

-

Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]GABA or [³H]muscimol) and varying concentrations of the test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Diagram: General Workflow for a Radioligand Binding Assay

Caption: Generalized workflow for a radioligand binding assay.

A common method to assess insecticidal activity is the diet incorporation assay.

Methodology:

-

Diet Preparation: An artificial diet for the target insect species is prepared.

-

Compound Incorporation: The test compound (this compound) is dissolved in a suitable solvent and mixed into the diet at various concentrations. A control diet with only the solvent is also prepared.

-

Insect Exposure: Larvae of the target insect are placed on the prepared diets.

-

Observation: The insects are maintained under controlled environmental conditions for a specific period.

-

Data Collection: Parameters such as larval mortality, weight gain, and feeding rate are measured.

-

Data Analysis: The concentration of the compound that causes 50% mortality (LC50) or a 50% reduction in a sublethal endpoint (e.g., growth inhibition, EC50) is determined.

Diagram: General Workflow for an Insecticidal Diet Incorporation Assay

Caption: Generalized workflow for an insecticidal bioassay.

Signaling Pathways

There is currently no direct evidence from the scientific literature detailing the specific signaling pathways modulated by this compound. Based on the hypothesized interaction with GABA receptors, downstream signaling could involve modulation of chloride ion channel conductance, leading to changes in neuronal membrane potential. However, this remains speculative without direct experimental evidence.

Conclusion and Future Directions

The current understanding of this compound pharmacology is limited. It is primarily characterized as a tremorigenic and insecticidal mycotoxin. The lack of detailed mechanistic studies, quantitative pharmacological data, and defined signaling pathways highlights a significant gap in the knowledge base for this compound.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound for both its tremorigenic and insecticidal activities.

-

Conducting detailed dose-response studies to quantify its potency (e.g., IC50, EC50, LD50).

-

Investigating its effects on various cell-based and in vivo models to identify any modulated signaling pathways.

-

Validating the preliminary suggestions of other potential bioactivities, such as anti-inflammatory or anticancer effects, through rigorous scientific investigation.

Such studies are essential to fully understand the pharmacological profile of this compound and to assess its potential risks and any therapeutic potential.

References

Preliminary In-Vitro Studies of Hydroxylated Isoflavones: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific in-vitro studies for a compound named "Monohydroxyisoaflavinine." This guide therefore summarizes the typical in-vitro biological activities and associated experimental protocols for hydroxylated isoflavones, a class of compounds to which "this compound" would belong. The data and methodologies presented are based on representative and well-studied hydroxylated isoflavones such as genistein and daidzein and their metabolites.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary in-vitro evaluation of hydroxylated isoflavones. It provides an overview of their potential biological activities, methodologies for key experiments, and visual representations of relevant cellular pathways and workflows.

Core Biological Activities of Hydroxylated Isoflavones

Hydroxylated isoflavones are a class of naturally occurring phenolic compounds that have garnered significant interest for their diverse biological activities. In-vitro studies have primarily focused on their potential as antimicrobial, antioxidant, cytotoxic, and enzyme-inhibiting agents. The presence and position of hydroxyl groups on the isoflavone scaffold are critical determinants of their biological efficacy.[1]

Antimicrobial Activity

Many isoflavones exhibit potent activity against Gram-positive bacteria, with negligible to no activity against Gram-negative bacteria.[2] It is hypothesized that the bacterial protoplasmic membrane is a primary target for these compounds.[2] The structure-activity relationship (SAR) studies suggest that the presence of a phenolic hydroxyl group is a significant contributor to the antibacterial action.[2]

Cytotoxic Activity

The cytotoxic effects of hydroxylated isoflavones have been evaluated against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis. The cytotoxicity is often dose-dependent and varies between different cell lines. Lipophilicity, which can be increased by modifying the structure, can influence the toxicity of these compounds towards cells.[3]

Antioxidant Activity

The antioxidant properties of isoflavones and their metabolites have been demonstrated in liposomal systems.[1] They are effective at suppressing lipid peroxidation induced by metal ions.[1] The number and position of hydroxyl groups are key factors in their antioxidant capacity, with hydroxylation at the C-4' position being particularly important.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data from in-vitro studies of various hydroxylated isoflavones.

Table 1: Antimicrobial Activity of Isoflavones

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Isoflavone Derivative X | Staphylococcus aureus | 125 | [4] |

| Isoflavone Derivative Y | Klebsiella pneumoniae | 62.5 | [4] |

| Isoflavone Derivative Z | Candida albicans | 62.5 | [4] |

Table 2: Cytotoxicity of Genistein Derivatives

| Compound | Cell Line | EC50 (µM) | Reference |

| Genistein | Normal Human Dermal Fibroblasts (NHDF) | 8.6 | [3] |

| Genistein | Melanoma Cancer Cell Line (Me45) | 78.2 | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of hydroxylated isoflavones is commonly determined using the broth microdilution method.[4]

-

Preparation of Bacterial Inoculum: A suspension of the target microorganism is prepared in a suitable broth to a standardized concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution of Test Compound: The isoflavone is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the hydroxylated isoflavone for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Experimental Workflow for In-Vitro Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of hydroxylated isoflavones using the MTT assay.

Simplified Signaling Pathway for Isoflavone-Induced Apoptosis

Caption: A potential mechanism of isoflavone-induced apoptosis via oxidative stress.

References

- 1. Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. | Semantic Scholar [semanticscholar.org]

- 2. Structure pre-requisites for isoflavones as effective antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Studies of Genistein Lipophilic Derivatives as Potential UV Radiation Protectors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antibacterial, Antifungal, Antibiofilm, Antioxidant, and Anticancer Properties of Isosteviol Isolated from Endangered Medicinal Plant Pittosporum tetraspermum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Monohydroxyisoaflavinine and its Chemical Class for Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is a complex organic molecule with the chemical formula C₂₈H₃₉NO₂ and a molecular weight of 421.61 g/mol . While specific data on this compound is limited in publicly available scientific literature, its name and structural elements suggest it belongs to the isoflavonoid class of compounds. Isoflavonoids are a significant group of naturally occurring phenolic compounds that are extensively studied for their diverse pharmacological activities. This guide provides a comprehensive overview of the chemical class of isoflavones, their known biological activities, and the experimental methodologies used to assess them, with the understanding that this compound would likely be investigated using similar approaches.

Chemical Class: Isoflavones

Isoflavones are a subclass of flavonoids characterized by a 3-phenylchroman-4-one backbone. They are distinguished from flavones by the position of the B-ring, which is attached to the C3 position of the C-ring, rather than the C2 position. This structural difference is key to their biological properties.

Core Structure of Isoflavone:

Early Research on Monohydroxyisoflavanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early research on monohydroxyisoflavanone derivatives, a class of flavonoid compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and the underlying mechanisms of action, with a focus on presenting clear, actionable information for professionals in the field.

Introduction to Monohydroxyisoflavanone Derivatives

Isoflavanones are a subclass of isoflavonoids characterized by a saturated heterocyclic C ring. The presence of a single hydroxyl group on the isoflavanone scaffold defines monohydroxyisoflavanone derivatives. These compounds have garnered interest due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant effects. Their structural similarity to endogenous estrogens allows them to interact with various biological targets, making them promising candidates for the development of novel therapeutics.

Synthesis of Monohydroxyisoflavanone Derivatives

The synthesis of isoflavanones, including monohydroxy derivatives, typically involves the cyclization of a corresponding deoxybenzoin precursor. A general synthetic approach is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of monohydroxyisoflavanone derivatives.

Experimental Protocol: Synthesis of 7-Hydroxyisoflavanone

A common method for the synthesis of 7-hydroxyisoflavanone involves the reaction of resorcinol with benzyl cyanide to form the key intermediate, 2,4-dihydroxyphenyl benzyl ketone (a deoxybenzoin). This is followed by cyclization.

Materials:

-

Resorcinol

-

Benzyl cyanide

-

Zinc chloride (anhydrous)

-

Dry ether

-

Hydrogen chloride gas

-

Paraformaldehyde

-

Diethylamine

-

Ethanol

Procedure:

-

Synthesis of 2,4-Dihydroxyphenyl Benzyl Ketone:

-

A solution of resorcinol and benzyl cyanide in dry ether is saturated with dry hydrogen chloride gas in the presence of anhydrous zinc chloride.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The resulting ketimine hydrochloride is hydrolyzed with water to yield 2,4-dihydroxyphenyl benzyl ketone.

-

The product is purified by recrystallization.

-

-

Synthesis of 7-Hydroxyisoflavanone:

-

A mixture of 2,4-dihydroxyphenyl benzyl ketone and paraformaldehyde in ethanol is treated with diethylamine.[1]

-

The reaction mixture is refluxed until the starting material is consumed (monitored by TLC).[1]

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford 7-hydroxyisoflavanone.[1]

-

Biological Activities of Monohydroxyisoflavanone Derivatives

Early research has focused on the anticancer and anti-inflammatory properties of monohydroxyisoflavanone derivatives. The biological activity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a specific biological process by 50%.

Quantitative Data on Biological Activities

| Compound/Derivative Class | Assay | Cell Line/Target | IC50 (µM) | Reference |

| 7-Methoxyisoflavanone | Anticancer | HL-60 | Potential Activity | [1] |

| 3',4'-Dihydroxyflavone | Anti-inflammatory (NO inhibition) | RAW 264.7 | 9.61 ± 1.36 | [2] |

| Luteolin | Anti-inflammatory (NO inhibition) | RAW 264.7 | 16.90 ± 0.74 | [2] |

| Genistein (a trihydroxyisoflavone) | Anticancer | PC-3, DU-145, LNCaP | 18-100 | [3] |

| Flavanone Derivatives (general) | Anti-inflammatory (NO inhibition) | RAW 264.7 | 0.603 - 1.830 (for most active) | [4] |

Note: The data presented is for isoflavones and flavones, which are structurally related to isoflavanones. Specific IC50 values for a broad range of monohydroxyisoflavanone derivatives are limited in the reviewed literature.

Experimental Protocols for Biological Assays

Standardized in vitro assays are crucial for evaluating the biological activity of synthesized compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

References

- 1. Synthesis, anticancer and antioxidant activities of 7-methoxyisoflavanone and 2,3-diarylchromanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Monohydroxyisoaflavinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohydroxyisoaflavinine is an isoflavone derivative of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of formulations, and understanding its mechanism of action. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques.

While specific quantitative performance data for this compound is not widely published, the methodologies presented here are based on established and validated methods for structurally similar isoflavones such as daidzein and genistein. The provided quantitative data for these related compounds can serve as a reliable estimation for method development and validation for this compound.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the analysis of isoflavones.[1][2][3] LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices.[1]

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of isoflavones.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides high sensitivity and selectivity, essential for analyzing samples with low concentrations of the analyte or complex matrices.[1][5]

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of isoflavones using HPLC-UV and LC-MS/MS. These values are representative of what can be expected for this compound analysis and should be used as a baseline for method validation.

Table 1: HPLC-UV Method Performance for Representative Isoflavones

| Parameter | Daidzein | Genistein |

| Linearity Range (µg/mL) | 0.1 - 100 | 0.1 - 100 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.05 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 |

| Recovery (%) | 95 - 105 | 94 - 106 |

| Precision (RSD %) | < 2 | < 2 |

Table 2: LC-MS/MS Method Performance for Representative Isoflavones

| Parameter | Daidzein | Genistein |

| Linearity Range (ng/mL) | 0.1 - 500 | 0.1 - 500 |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.02 | 0.02 |

| Limit of Quantification (LOQ) (ng/mL) | 0.1 | 0.1 |

| Recovery (%) | 97 - 103 | 96 - 104 |

| Precision (RSD %) | < 5 | < 5 |

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Serum)

This protocol describes the extraction of this compound from plasma or serum for LC-MS/MS analysis.

1. Materials:

- Plasma or serum sample

- Internal Standard (IS) solution (e.g., deuterated daidzein)

- Acetonitrile (ACN), HPLC grade

- Formic acid, LC-MS grade

- Microcentrifuge tubes (1.5 mL)

- Vortex mixer

- Centrifuge

2. Procedure:

- Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the internal standard solution.

- Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean autosampler vial.

- Inject an aliquot into the LC-MS/MS system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol provides a general HPLC method for the quantification of this compound.

1. Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient Elution:

- 0-2 min: 10% B

- 2-15 min: 10-90% B

- 15-17 min: 90% B

- 17-18 min: 90-10% B

- 18-25 min: 10% B

- Flow Rate: 1.0 mL/min

- Column Temperature: 30°C

- Injection Volume: 10 µL

- UV Detection Wavelength: 260 nm

2. System Suitability:

- Perform five replicate injections of a standard solution.

- The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a sensitive and selective LC-MS/MS method for the detection of this compound.

1. LC Conditions:

- Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Gradient Elution:

- 0-0.5 min: 5% B

- 0.5-5 min: 5-95% B

- 5-6 min: 95% B

- 6-6.1 min: 95-5% B

- 6.1-8 min: 5% B

- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 µL

2. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Scan Type: Multiple Reaction Monitoring (MRM)

- Source Temperature: 150°C

- Desolvation Temperature: 500°C

- Capillary Voltage: 3.0 kV

- MRM Transitions: To be determined by infusing a standard solution of this compound. For a related isoflavone like daidzein (precursor ion m/z 255.1), typical product ions are m/z 199.1 and 133.0.

Visualizations

Caption: Workflow for sample preparation from biological matrices.

Caption: General workflow for HPLC-UV analysis.

Caption: Decision tree for analytical method selection.

References

- 1. Analysis of isoflavones in foods and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical methods used to quantify isoflavones in cow’s milk: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jfda-online.com [jfda-online.com]

- 4. greyhoundchrom.com [greyhoundchrom.com]

- 5. resolian.com [resolian.com]

Application Notes and Protocols for Monohydroxyisoaflavinine in Cell Culture Studies

A thorough search of scientific literature and chemical databases did not yield any information on a compound named "Monohydroxyisoaflavinine." It is possible that the name is misspelled, refers to a very new or proprietary compound not yet described in public literature, or is an incorrect nomenclature.

Therefore, the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams, cannot be generated. The core requirements of the request are contingent upon the availability of scientific data for this specific compound.

For researchers, scientists, and drug development professionals interested in a novel compound, the initial steps would involve:

-

Verification of the Compound's Name and Structure: Ensure the chemical name and structure are correct. Cross-reference with chemical databases like PubChem, SciFinder, or the supplier's information if applicable.

-

Literature Review for Analogs: If the compound is novel, research analogs or compounds with similar structural motifs to infer potential biological activities and starting points for experimental design.

-

Initial Characterization: If the compound is available, initial in vitro studies would be necessary to determine its basic properties, such as solubility, stability in culture media, and cytotoxicity across a panel of cell lines.

Without this foundational information, it is not possible to provide the specific, detailed documentation requested. We recommend verifying the compound's identity before proceeding with further requests for information.

Experimental Applications of Isoflavones in Neuroscience: Application Notes and Protocols

A Note on "Monohydroxyisoaflavinine": Extensive searches of scientific literature and chemical databases did not yield any results for a compound named "this compound." It is possible that this is a novel, not-yet-published compound, or a misnomer. This document will therefore focus on well-researched isoflavones with significant experimental applications in neuroscience, namely Genistein, Daidzein, and Glycitein , as representative examples of this class of compounds.

These application notes are intended for researchers, scientists, and drug development professionals interested in the neuroprotective potential of isoflavones.

Application Note 1: Neuroprotective Effects of Isoflavones in Alzheimer's Disease Models

Isoflavones such as genistein and glycitein have demonstrated neuroprotective properties in cellular and animal models of Alzheimer's disease (AD).[1][2] Their mechanisms of action include reducing amyloid-β (Aβ) toxicity, mitigating oxidative stress, and inhibiting neuroinflammation.[3][4]

Key Applications:

-

Inhibition of Aβ-induced Toxicity: Genistein has been shown to protect neuronal cells from Aβ-induced cell death.[1] Studies in transgenic C. elegans models expressing human Aβ1–42 show that glycitein can alleviate Aβ-induced paralysis and reduce Aβ deposition.[2]

-

Reduction of Oxidative Stress: Isoflavones possess antioxidant properties that protect neurons from oxidative damage, a key pathological feature of AD.[4] Genistein has been observed to protect human cortical neuronal cells from oxidative stress induced by free radical generating toxins.[5]

-

Anti-inflammatory Action: Soybean isoflavone extract has been shown to reverse the overproduction of pro-inflammatory cytokines in a rat model of AD.[3]

Application Note 2: Neuroprotective Effects of Isoflavones in Parkinson's Disease Models

The neuroprotective effects of isoflavones, particularly glycitein and genistein, have been investigated in models of Parkinson's disease (PD), where they have been shown to protect dopaminergic neurons from degeneration.[6][7]

Key Applications:

-

Protection Against Neurotoxin-Induced Damage: Glycitein has been shown to protect against rotenone-induced cell death in a cellular model of PD.[6] Similarly, genistein has demonstrated a protective effect against 6-hydroxydopamine (6-OHDA) toxicity in a rat model of PD.[7]

-

Alleviation of Oxidative Stress: In a cellular model of PD, glycitein was found to diminish rotenone-triggered reactive oxygen species (ROS) levels and restore mitochondrial membrane potential.[6]

-

Anti-apoptotic Effects: Glycitein has been shown to prevent rotenone-induced apoptosis in SK-N-SH cells, as indicated by changes in the expression of Bax, Bcl-2, and caspase-3.[6][8]

Application Note 3: Anti-Neuroinflammatory Properties of Isoflavones

Neuroinflammation is a critical component in the pathogenesis of many neurodegenerative diseases. Isoflavones have been shown to modulate neuroinflammatory responses, primarily through their effects on microglia.

Key Applications:

-

Inhibition of Microglial Activation: The daidzein metabolite, equol, can inhibit the lipopolysaccharide (LPS)-induced activation of microglia, reducing the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-α (TNF-α).[9][10]

-

Modulation of Inflammatory Signaling Pathways: Genistein has been found to mitigate neuroinflammation by regulating the Nrf2/HO-1 and NF-κB signaling pathways in response to hypoxic-ischemic brain damage.[11] Formononetin, another isoflavone, inhibits neuroinflammation in microglia through the TLR4/NF-κB signaling pathway.[12]

Application Note 4: Isoflavones in the Promotion of Neuronal Health and Axonal Growth

Beyond neuroprotection, certain isoflavones have demonstrated the ability to promote neuronal function and structural plasticity.

Key Applications:

-

Enhancement of Axonal Outgrowth: Daidzein has been shown to enhance axonal outgrowth in hippocampal neurons.[13] This effect is mediated through an ERβ/PKCα/GAP-43 signaling cascade.[13]

-

Activation of Pro-survival Signaling: Soy isoflavones have been found to activate the ERK/CREB/BDNF signaling pathway, which is crucial for neuronal survival and cognitive function.[14] Daidzein has also been shown to activate the PI3K/Akt/mTOR pathway, which supports neuronal function.[15][16]

Quantitative Data Summary

Table 1: Effects of Glycitein on Rotenone-Induced Toxicity in SK-N-SH Cells

| Parameter | Control | Rotenone | Rotenone + Glycitein (5 µM) | Rotenone + Glycitein (10 µM) | Rotenone + Glycitein (20 µM) |

| Cell Viability (%) | 100 | ~45 | ~60 | ~75 | ~90 |

| ROS Levels (%) | 100 | ~250 | ~200 | ~150 | ~110 |

| Mitochondrial Membrane Potential (%) | 100 | ~50 | ~65 | ~80 | ~95 |

| ATP Levels (%) | 100 | <40 | Significantly Restored (Dose-dependent) | Significantly Restored (Dose-dependent) | Significantly Restored (Dose-dependent) |

| Data synthesized from studies on glycitein's neuroprotective effects.[6][8][17] |

Table 2: Effects of Genistein on Oxidative Stress in Human Cortical Neurons (HCN1-A & HCN2)

| Treatment | Cell Death (%) |

| Control | Baseline |

| t-BuOOH (100 µM or 1 mM) | Significant Increase |

| t-BuOOH + Genistein (10 µM) | Significantly Protected |

| t-BuOOH + Genistein (50 µM) | Significantly Protected |

| Data based on studies of genistein's efficacy against oxidative stress.[5] |

Table 3: Effects of Equol on LPS-Induced Neuroinflammation in Microglia

| Parameter | Control | LPS | LPS + Equol (10 µM) | LPS + Equol (20 µM) |

| NO Production (%) | Baseline | Increased | Significantly Reduced | Significantly Reduced |

| iNOS Expression (%) | Baseline | Increased | 57.06 ± 2.76 | 25.59 ± 4.79 |

| COX-2 Expression (%) | Baseline | Increased | 72.36 ± 2.60 | 50.88 ± 0.74 |

| Quantitative data from in vitro studies on equol's anti-neuroinflammatory effects.[10] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuroprotection in a Cellular Model of Parkinson's Disease

Objective: To evaluate the protective effects of an isoflavone (e.g., Glycitein) against rotenone-induced toxicity in a human neuroblastoma cell line (SK-N-SH).

Materials:

-

SK-N-SH cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Rotenone (from a stock solution in DMSO)

-

Glycitein (from a stock solution in DMSO)

-

MTT reagent

-

DCFH-DA stain for ROS detection

-

JC-1 stain for mitochondrial membrane potential

-

Annexin V-FITC/PI apoptosis detection kit

Methodology:

-

Cell Culture: Culture SK-N-SH cells in complete medium at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates. After 24 hours, pre-treat cells with varying concentrations of Glycitein for 2 hours. Then, expose the cells to rotenone for 24 hours.

-

Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

ROS Measurement: Treat cells with DCFH-DA and measure fluorescence intensity using a microplate reader.

-

Mitochondrial Membrane Potential: Stain cells with JC-1 and measure the ratio of red to green fluorescence.

-

Apoptosis Assay: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry.

Protocol 2: In Vivo Assessment of Neuroprotection in a Rat Model of Alzheimer's Disease

Objective: To determine the neuroprotective effects of a soybean isoflavone extract (SIFE) in a colchicine-induced rat model of AD.[3]

Materials:

-

Adult male Wistar rats

-

Soybean isoflavone extract (SIFE)

-

Colchicine

-

Morris Water Maze apparatus

-

ELISA kits for Aβ1-42, TNF-α, IL-1β

-

Reagents for oxidative stress marker assays (e.g., MDA, SOD)

Methodology:

-

Animal Groups: Divide rats into control, colchicine-only, SIFE-only, and SIFE + colchicine groups.

-

Treatment: Administer SIFE (e.g., 80 mg/kg body weight) daily for 14 days.

-

Induction of AD Model: On day 15, administer a single intracerebroventricular injection of colchicine (e.g., 7.5 µ g/rat ).

-

Behavioral Testing: Conduct the Morris Water Maze test to assess learning and memory.

-

Biochemical Analysis: After behavioral testing, sacrifice the animals and collect brain tissue. Homogenize the tissue and perform ELISAs for Aβ1-42 and inflammatory cytokines. Measure levels of oxidative stress markers.

-

Histology: Perform histological staining of brain sections to observe neuronal morphology.

Signaling Pathways and Experimental Workflows

Caption: Key neuroprotective signaling pathways activated by isoflavones.

Caption: General experimental workflows for in vitro and in vivo studies.

References

- 1. Study on the neuroprotective effects of Genistein on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soy isoflavone glycitein protects against beta amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soybean isoflavone ameliorates cognitive impairment, neuroinflammation, and amyloid β accumulation in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecommons.aku.edu [ecommons.aku.edu]

- 5. The soy isoflavone, genistein, protects human cortical neuronal cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycitein exerts neuroprotective effects in Rotenone-triggered oxidative stress and apoptotic cell death in the cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective effect of genistein in 6-hydroxydopamine hemi-parkinsonian rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontierspartnerships.org [frontierspartnerships.org]

- 9. mdpi.com [mdpi.com]

- 10. Equol, a Dietary Daidzein Gut Metabolite Attenuates Microglial Activation and Potentiates Neuroprotection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Formononetin inhibits neuroinflammation in BV2 microglia induced by glucose and oxygen deprivation reperfusion through TLR4/NF-κB signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling mechanisms of daidzein-induced axonal outgrowth in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Soy Isoflavones on Scopolamine-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Daidzein's potential in halting neurodegeneration: unveiling mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Monohydroxyisoflavone Application Notes and Protocols for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of monohydroxyisoflavones, a class of phytoestrogens with demonstrated potential in cancer research. This document outlines recommended dosage ranges for various cell-based assays, detailed experimental protocols, and visual representations of the key signaling pathways affected.

Data Presentation: Monohydroxyisoflavone Dosage for In Vitro Experiments

The following table summarizes the effective concentrations and IC50 values of various monohydroxyisoflavones in different cancer cell lines and in vitro assays. This data is intended to serve as a starting point for experimental design. It is recommended that researchers perform their own dose-response studies to determine the optimal concentration for their specific cell line and experimental conditions.

| Isoflavone | Cell Line | Assay Type | Concentration/IC50 | Reference |

| 7-Hydroxyisoflavone | Vero | Antiviral (EV71) | IC50: 3.25 - 4.92 µM | [1] |

| HeLa (Cervical Cancer) | Cytotoxicity | IC50: 22.56 µg/mL | [2] | |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | IC50: 3.86 µg/mL | [2] | |

| Daidzein (4',7-dihydroxyisoflavone) | BEL-7402 (Hepatocellular Carcinoma) | Cytotoxicity | IC50: 59.7 µM | [3] |

| A549, HeLa, HepG-2, MG-63 | Cytotoxicity | No cytotoxicity up to 100 µM | [3] | |

| IPEC-J2 (Porcine Intestinal Epithelial) | Antioxidant Assay | 20 - 100 µM (Optimal: 40 µM) | [4] | |

| SKOV3 (Ovarian Cancer) | Cytotoxicity | IC50: 20 µM | [5] | |

| SKOV3 (Ovarian Cancer) | Migration Assay | Concentration-dependent inhibition | [5] | |

| 143B (Osteosarcoma) | Cytotoxicity | IC50: 63.59 µM (48h) | [6] | |

| U2OS (Osteosarcoma) | Cytotoxicity | IC50: 125 µmol/L (48h) | [6] | |

| MH7A (Synovial) | Cytokine Production | 10 µg/mL | [7] | |

| Formononetin (4'-methoxy-7-hydroxyisoflavone) | Various Cancer Cells | Cytotoxicity | Tested Range: 1 - 200 µM | [8] |

| Various Cancer Cells | Cytotoxicity | IC50 Range: 10 - 300 µM | [8] | |

| Non-Small Cell Lung Cancer (A549, NCI-H23) | Cell Cycle & Apoptosis | 100, 150, 200 µM | [2] | |

| Colon Carcinoma (SW1116, HCT116) | Proliferation & Invasion | 0, 20, 50, 100, 200 µM | [9] | |

| Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) | HT29 (Colon Cancer) | Proliferation (MTT) | 1 - 100 µM | [5] |

| SK-Mel-28 (Melanoma) | Cytotoxicity (MTT) | 10, 25, 50, 75, 100 µM | [10] | |

| SK-BR-3 (Breast Cancer) | Erk1/2 Phosphorylation | 50 µM | [1] | |

| A549, 95D (Lung Cancer) | Colony Formation | 5, 10, 20 µmol/L | [11] | |

| A549 (Lung Cancer) | Apoptosis | 50, 100, 200 µmol/L | [11] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the biological activity of monohydroxyisoflavones.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the effect of a monohydroxyisoflavone on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Complete cell culture medium

-

Monohydroxyisoflavone stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the monohydroxyisoflavone in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound to each well. Include vehicle control wells (medium with the same concentration of DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Complete cell culture medium

-

Monohydroxyisoflavone stock solution

-